Bis(4-nitrobenzyl)amine

Structural isomerism Physicochemical profiling Medicinal chemistry building blocks

Bis(4-nitrobenzyl)amine (CAS 215667-43-9) is a secondary amine bearing two 4-nitrobenzyl substituents, with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol. It is classified as a benzylic secondary amine and is structurally distinct from its constitutional isomer Bis(4-nitrophenyl)amine (CAS 1821-27-8, C12H9N3O4, MW 259.22), in which nitro groups are directly attached to the aromatic rings rather than separated by methylene bridges.

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
Cat. No. B8339434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-nitrobenzyl)amine
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H13N3O4/c18-16(19)13-5-1-11(2-6-13)9-15-10-12-3-7-14(8-4-12)17(20)21/h1-8,15H,9-10H2
InChIKeyCJWVTOWAWRXCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-nitrobenzyl)amine Procurement Guide: CAS 215667-43-9, Key Properties, and Comparator Landscape


Bis(4-nitrobenzyl)amine (CAS 215667-43-9) is a secondary amine bearing two 4-nitrobenzyl substituents, with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol . It is classified as a benzylic secondary amine and is structurally distinct from its constitutional isomer Bis(4-nitrophenyl)amine (CAS 1821-27-8, C12H9N3O4, MW 259.22), in which nitro groups are directly attached to the aromatic rings rather than separated by methylene bridges . The compound is commercially available from specialty chemical suppliers, typically at ≥95% purity, and is primarily utilized as a synthetic building block in medicinal chemistry and materials science .

Why Bis(4-nitrobenzyl)amine Cannot Be Replaced by Bis(4-nitrophenyl)amine or 4-Nitrobenzylamine in Critical Applications


The benzylic methylene (–CH2–) spacers in Bis(4-nitrobenzyl)amine confer fundamentally different reactivity compared to its constitutional isomer Bis(4-nitrophenyl)amine, where nitro groups are directly conjugated to the aromatic ring. This structural distinction alters both the electronic environment of the nitro groups and the susceptibility of the benzylic positions to hydrogenolysis or further functionalization . Compared to 4-nitrobenzylamine, which carries only a single nitrobenzyl moiety, Bis(4-nitrobenzyl)amine provides two symmetrically disposed nitro groups, enabling it to serve as a direct precursor to symmetrical diamines such as bis(4-aminobenzyl)amine—a transformation that cannot be achieved with the mono-nitro analog [1]. These constitutional and stoichiometric differences mean that downstream synthetic yields, product profiles, and material properties are intrinsically tied to the selection of this specific compound.

Bis(4-nitrobenzyl)amine Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


Constitutional Isomer Differentiation: Benzylic Spacer vs. Direct Aryl Attachment Determines Physicochemical Profile

Bis(4-nitrobenzyl)amine (CAS 215667-43-9) and Bis(4-nitrophenyl)amine (CAS 1821-27-8) are constitutional isomers that are frequently conflated in vendor catalogs. The former contains two benzylic –CH2– spacers between the amine nitrogen and each 4-nitrophenyl ring, whereas the latter has the nitrogen directly attached to the aromatic rings. This structural difference is reflected in their computed and measured properties .

Structural isomerism Physicochemical profiling Medicinal chemistry building blocks

Lipophilicity and Polar Surface Area Differentiation vs. 4-Nitrobenzylamine

Bis(4-nitrobenzyl)amine exhibits substantially higher calculated lipophilicity and polar surface area compared to its mono-nitro analog 4-nitrobenzylamine. This is a direct consequence of the second 4-nitrobenzyl substituent, which adds both hydrophobic (aromatic ring + CH2) and polar (nitro group) character [1].

LogP Polar surface area Drug-likeness ADME prediction

Reductive Amination Yield: Bis(4-nitrobenzyl)amine as a Precursor to HCV-Targeted Tertiary Amines

Bis(4-nitrobenzyl)amine has been specifically employed as a reactant in the synthesis of N,N-bis(4-nitrobenzyl)propan-2-amine, a compound claimed in patent US20100267634A1 as an inhibitor of Hepatitis C virus (HCV) replication. The reductive amination proceeds with sodium cyanoborohydride in methanol/dichloromethane/acetone to afford the tertiary amine product in 75% yield [1]. The downstream product is then elaborated into compounds with antiviral activity.

Reductive amination HCV inhibitor synthesis Synthetic intermediate Patent chemistry

Nitro Group Stoichiometry: Two Nitro Groups Enable Direct Access to Symmetrical Diamines

Bis(4-nitrobenzyl)amine contains two nitro groups, distinguishing it from 4-nitrobenzylamine (one nitro group) and enabling direct reduction to bis(4-aminobenzyl)amine (C14H17N3, MW 227.309), a symmetrical primary diamine building block [1][2]. 4-Nitrobenzylamine can only yield the mono-amine 4-aminobenzylamine upon reduction, lacking the second reactive amine site needed for bis-functional materials.

Diamine precursor Nitro reduction Polymer building block Symmetrical diamine synthesis

Melting Point Differentiation from Bis(4-nitrophenyl)amine Facilitates Identity Verification and Purity Assessment

The melting point of Bis(4-nitrobenzyl)amine (approximately 133 °C ) is approximately 83 °C lower than that of its constitutional isomer Bis(4-nitrophenyl)amine (216 °C, measured by TCI Chemicals at 215.0–220.0 °C ). This substantial difference provides a simple, low-cost method for identity verification upon receipt and serves as a reliable indicator of isomeric purity.

Melting point Identity verification Quality control Procurement specification

Bis(4-nitrobenzyl)amine: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of HCV NS5A or NS3 Protease Inhibitor Candidates via Reductive Amination

Bis(4-nitrobenzyl)amine serves as a key synthetic intermediate in the preparation of N,N-bis(4-nitrobenzyl)propan-2-amine derivatives claimed in anti-HCV patents (e.g., US20100267634A1). The validated reductive amination protocol achieves 75% yield using sodium cyanoborohydride in methanol/dichloromethane/acetone. Medicinal chemistry teams developing HCV replication inhibitors should procure this specific compound as the characterized starting material to ensure reproducibility of the patented synthetic route [1].

Precursor to Bis(4-aminobenzyl)amine for Symmetrical Diamine Monomer Synthesis

Quantitative reduction of both nitro groups in Bis(4-nitrobenzyl)amine yields bis(4-aminobenzyl)amine, a symmetrical diamine with two terminal primary amine functionalities. This diamine can serve as a monomer for polyamide synthesis, an epoxy curing agent, or a bifunctional crosslinker. The symmetrical bis-nitrobenzyl architecture is essential here; mono-nitro analogs such as 4-nitrobenzylamine cannot produce a symmetrical diamine upon reduction [1].

Physicochemical Reference Standard for Benzylic Bis-nitrobenzyl Compounds in ADME Profiling

With a computed LogP of 4.23 and PSA of 103.67 Ų, Bis(4-nitrobenzyl)amine occupies a distinct region of physicochemical space compared to 4-nitrobenzylamine (LogP 2.28, PSA 71.84 Ų). This makes it useful as a reference compound in ADME screening libraries where structure-property relationships of bis-nitrobenzyl derivatives are being explored. Procurement of the authentic compound, rather than the constitutional isomer Bis(4-nitrophenyl)amine (which has different connectivity and properties), is essential for meaningful structure-activity correlation studies [1].

Analytical Identity Verification in Multi-Component Nitroarene Libraries

The melting point of Bis(4-nitrobenzyl)amine (~133 °C) is distinctly different from its common constitutional isomer Bis(4-nitrophenyl)amine (216 °C). This large 83 °C gap enables rapid, low-cost identity verification by melting point determination, reducing the risk of stock misidentification in compound management workflows. Laboratories maintaining libraries of nitroaromatic building blocks should incorporate mp verification as a routine quality control checkpoint upon receipt of this compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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